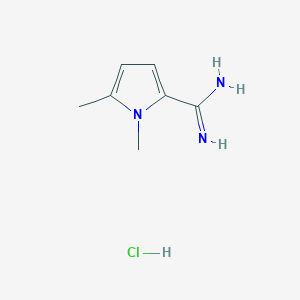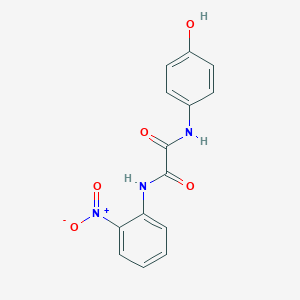
N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of an oxalamide core with a 4-hydroxyphenyl group attached to one nitrogen atom and a 2-nitrophenyl group attached to the other nitrogen atom. The presence of both hydroxy and nitro functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 4-hydroxyaniline with 2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 4-hydroxyaniline and 2-nitroaniline in an appropriate solvent such as dichloromethane.
Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining a low temperature (0-5°C) to prevent side reactions.
Step 3: Stir the reaction mixture at room temperature for several hours to complete the reaction.
Step 4: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to obtain high yields of the desired product.
化学反応の分析
Types of Reactions
N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of ethers or esters
科学的研究の応用
N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide depends on its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The exact pathways and targets involved vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N1-(4-hydroxyphenyl)-N2-(2-aminophenyl)oxalamide: Similar structure but with an amino group instead of a nitro group.
N1-(4-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N1-(4-hydroxyphenyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of both hydroxy and nitro groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-10-7-5-9(6-8-10)15-13(19)14(20)16-11-3-1-2-4-12(11)17(21)22/h1-8,18H,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOXSDDALJABNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)
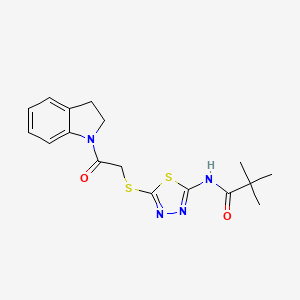
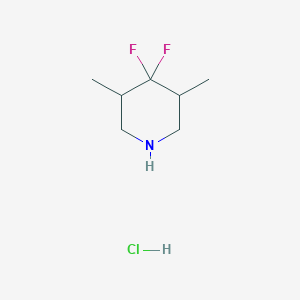
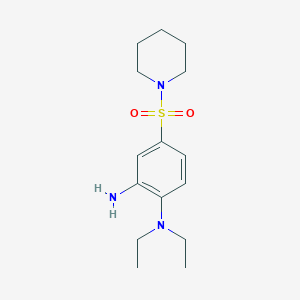
![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)
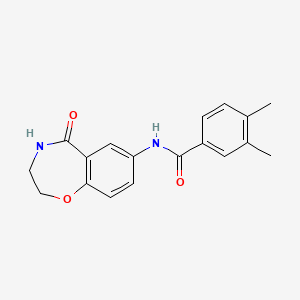
![3-methyl-5-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B2671278.png)
![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)
![6-methoxy-2-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2671280.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine](/img/structure/B2671284.png)
![5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline](/img/structure/B2671285.png)
![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)
